molecular formula C12H12N2O3S B2740075 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid CAS No. 299937-45-4

4-(Benzothiazol-2-ylcarbamoyl)-butyric acid

Cat. No. B2740075
CAS RN: 299937-45-4
M. Wt: 264.3
InChI Key: VWJNBVIMTRPISG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For instance, the formal acylation of the benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .

Scientific Research Applications

Synthesis of Unsaturated α-Acyloxybenzothiazoleamides

The synthesis of unsaturated α-acyloxybenzothiazoleamides through the Passerini three-component reaction involves 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid, indicating a method for producing a range of benzothiazole derivatives with potential applications in drug development and materials science (Sheikholeslami-Farahani & Shahvelayati, 2013).

Antimicrobial Studies

Research on pyridine derivatives, including those derived from benzothiazole compounds, shows significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents, highlighting the versatility of benzothiazole derivatives in pharmaceutical applications (Patel & Agravat, 2007).

Aggregation-Induced Emission Enhancement

Benzothiazole-based compounds have been synthesized to exhibit aggregation-induced emission enhancement (AIEE), indicating their application in the development of novel optical and electronic materials. The study demonstrates the potential use of these compounds in sensors, organic light-emitting diodes (OLEDs), and other photonic devices (Qian et al., 2007).

Corrosion Inhibition

Benzothiazole derivatives have also been evaluated for their effectiveness as corrosion inhibitors for metals, offering potential applications in protecting industrial equipment and infrastructure. This research underlines the chemical versatility and practical utility of benzothiazole compounds in various industrial applications (Hu et al., 2016).

Anticonvulsant Evaluation

Novel N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives have been synthesized and evaluated for their anticonvulsant effects. This suggests the potential for benzothiazole derivatives in developing new treatments for epilepsy and other seizure disorders (Malik, Bahare, & Khan, 2013).

Mechanism of Action

Target of Action

The primary target of 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid is the enzyme Aldose Reductase . This enzyme plays a crucial role in the polyol pathway, a two-step process that converts glucose to fructose. When glucose levels are high, Aldose Reductase reduces glucose to sorbitol, which is then converted to fructose by sorbitol dehydrogenase .

Mode of Action

This compound interacts with Aldose Reductase, inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol, thereby disrupting the polyol pathway

Biochemical Pathways

The compound primarily affects the polyol pathway by inhibiting the action of Aldose Reductase . This pathway is particularly active when glucose levels are high, such as in individuals with diabetes. By inhibiting Aldose Reductase, this compound prevents the accumulation of sorbitol, which can cause cellular damage if levels become too high .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches the target site, how long it stays in the body, and how it is eliminated .

Result of Action

The inhibition of Aldose Reductase by this compound can help prevent the accumulation of sorbitol, thereby potentially preventing or mitigating cellular damage associated with high glucose levels . This could have therapeutic implications for conditions such as diabetes, where glucose control is crucial .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with Aldose Reductase . .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity. The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Future research may focus on developing more efficient and environmentally friendly synthesis methods for benzothiazole derivatives .

properties

IUPAC Name

5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-10(6-3-7-11(16)17)14-12-13-8-4-1-2-5-9(8)18-12/h1-2,4-5H,3,6-7H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJNBVIMTRPISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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